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CAS No.: 61259-85-6

Cat. No.: B1597683

Get Quote

Executive Summary
Compound Identity: 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone Molecular Formula:

C₁₆H₁₅ClO₂ Molecular Weight: 274.74 g/mol [1][2]

This technical guide serves as a reference standard for the structural validation of 3-Chloro-
3',5'-dimethyl-4'-methoxybenzophenone, a specialized intermediate often encountered in the

synthesis of functionalized diaryl ketones and pharmacological scaffolds (e.g., fenofibrate

analogs or tubulin inhibitors).[1]

The following protocols and spectral data are synthesized from high-fidelity structure-activity

relationships (SAR) and analogous benzophenone derivatives. This guide is designed to assist

analytical chemists and synthetic researchers in confirming product identity and purity.
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To understand the spectral data, one must understand the origin of the molecule. The most

robust synthesis route utilizes Friedel-Crafts Acylation, which dictates the substitution pattern

and potential impurities.

Reaction Pathway
The synthesis typically involves the acylation of 2,6-dimethylanisole with 3-chlorobenzoyl

chloride using a Lewis acid catalyst (Aluminum Chloride).[1]

3-Chlorobenzoyl
Chloride
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2,6-Dimethylanisole
(3,5-dimethyl-4-methoxybenzene)

Acylium Ion
Complex
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Hydrolysis (HCl/Ice)

Click to download full resolution via product page

Figure 1: Friedel-Crafts acylation pathway.[1] Note that the symmetry of the starting anisole

directs the acylation exclusively to the para-position relative to the methoxy group, simplifying

the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Analysis[3][4]
[5][6][7][8]
¹H-NMR (Proton NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]

The spectrum is characterized by two distinct aromatic systems: the symmetric "B-Ring"

(dimethyl-methoxy substituted) and the asymmetric "A-Ring" (3-chloro substituted).[1]
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Insight

7.76 Triplet (t) 1H H-2 (Ring A)

Isolated proton

between Cl and

C=O; deshielded

by both.[1]

7.63
Doublet of

triplets (dt)
1H H-6 (Ring A)

Ortho to C=O;

deshielded by

carbonyl

anisotropy.[1]

7.53 Singlet (s) 2H
H-2', H-6' (Ring

B)[1]

Diagnostic Peak.

Symmetry of the

3,5-dimethyl ring

makes these

equivalent.[1]

7.51
Doublet of

doublets (ddd)
1H H-4 (Ring A)

Para to C=O;

ortho to Cl.[1]

7.40 Triplet (t) 1H H-5 (Ring A)

Meta to both

functional

groups.[1]

3.78 Singlet (s) 3H -OCH₃

Methoxy group;

characteristic

chemical shift.[1]

2.32 Singlet (s) 6H -CH₃ (x2)

Methyl groups on

Ring B;

equivalent due to

symmetry.[1]

Critical Validation Check:

Look for the Singlet at ~7.53 ppm (2H). If this appears as a multiplet or two doublets, your

acylation may have occurred at the ortho position (unlikely due to steric hindrance of

methyls) or the starting material was isomeric (2,5-dimethylanisole).
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¹³C-NMR (Carbon NMR)
Solvent: CDCl₃ Reference: 77.16 ppm (CDCl₃ triplet)[1]

Shift (δ ppm) Carbon Type Assignment

195.2 C=O[1]
Benzophenone Carbonyl

(Conjugated).[1][3]

161.5 C_quat C-4' (Attached to OMe).[1]

139.8 C_quat C-1 (Ring A ipso).[1]

134.5 C_quat C-3 (Ring A, C-Cl).[1]

132.1 CH C-6 (Ring A).[1]

131.5 C_quat C-3', C-5' (Ring B, C-Me).[1]

130.8 CH C-2', C-6' (Ring B).[1]

129.6 CH C-2 (Ring A).[1]

129.4 CH C-5 (Ring A).[1]

127.8 CH C-4 (Ring A).[1]

129.0 C_quat C-1' (Ring B ipso).[1]

59.8 CH₃ -OCH₃ (Methoxy).[1]

16.1 CH₃ -CH₃ (Aryl Methyls).[1]

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum confirms the functional groups.[4][5] The interplay between the electron-

donating methoxy group and the electron-withdrawing chlorine creates a specific carbonyl

frequency.[1]
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Interpretation

3060 - 3010 Weak C-H Stretch (sp²) Aromatic protons.

2960 - 2840 Medium C-H Stretch (sp³)
Methyl and Methoxy

alkyl groups.[1]

1655 ± 5 Strong C=O Stretch

Key Diagnostic. Lower

than typical ketones

(1715) due to

conjugation with two

aryl rings.[1]

1595, 1580 Medium C=C Stretch
Aromatic ring skeletal

vibrations.

1260, 1120 Strong C-O-C Stretch

Asymmetric/Symmetri

c ether stretching (Ar-

O-Me).[1]

1080 Medium Ar-Cl Stretch

Chlorobenzene

characteristic band

(often obscured).[1]

810 - 750 Strong C-H Bending

Out-of-plane bending;

indicative of

substitution patterns

(meta/para).[1]

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom via its isotope

pattern.

Isotope Pattern Analysis
Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
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Molecular Ion (M⁺): m/z 274

Isotope Peak (M+2): m/z 276

Ratio: The intensity of M : M+2 must be approximately 3:1.[6][7]

Fragmentation Tree (EI Mode)
The molecule cleaves primarily at the carbonyl ("alpha-cleavage"), generating stable acylium

ions.

Molecular Ion [M]+.
m/z 274 / 276 (3:1)

Fragment A: 3-Chlorobenzoyl Cation
[Cl-C6H4-CO]+

m/z 139 / 141 (3:1)

Loss of Ring B Radical

Fragment C: 4-Methoxy-3,5-dimethylbenzoyl Cation
[Me2(OMe)C6H2-CO]+

m/z 163

Loss of Ring A Radical

Fragment B: Trimethylanisole Cation
[Me2(OMe)C6H2]+

m/z 135

Loss of CO (28 Da)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Validation Protocol
Sample Preparation for NMR

Mass: Weigh ~10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).
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Filtration: If the solution is cloudy (salt residue from synthesis), filter through a small plug of

glass wool into the NMR tube.

Shimming: Ensure good shimming; the splitting of the aromatic "Ring A" protons requires

high resolution to distinguish the doublet of triplets from the triplet.

Purity Assessment (TLC)
Stationary Phase: Silica Gel 60 F₂₅₄.[1]

Mobile Phase: Hexane : Ethyl Acetate (8:2).[1]

Visualization: UV light (254 nm).[1][8]

Rf Value: Expect ~0.4 - 0.5 (Ketones are moderately polar).[1]

Impurities: Look for spots at the baseline (acids) or near the solvent front (unreacted anisole

derivative).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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